molecular formula C12H19NO5 B558218 Boc-pyr-oet CAS No. 144978-12-1

Boc-pyr-oet

Cat. No.: B558218
CAS No.: 144978-12-1
M. Wt: 257,29 g/mole
InChI Key: YWWWGFSJHCFVOW-QMMMGPOBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-pyr-oet is typically synthesized through the reaction of L-pyroglutamic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Boc-pyr-oet undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Boc-pyr-oet is widely used in organic synthesis as a protecting group for the amino function of L-pyroglutamic acid. It facilitates the synthesis of complex molecules by preventing unwanted side reactions .

Biology: In biological research, this compound is used in the synthesis of peptides and proteins. It serves as a building block in the solid-phase peptide synthesis (SPPS) method .

Medicine: this compound is used in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules .

Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications .

Mechanism of Action

The mechanism of action of Boc-pyr-oet involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl (Boc) group protects the amino function of L-pyroglutamic acid, preventing it from participating in unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of target molecules .

Comparison with Similar Compounds

  • N-tert-Butoxycarbonyl-L-glutamic acid ethyl ester
  • N-tert-Butoxycarbonyl-L-aspartic acid ethyl ester
  • N-tert-Butoxycarbonyl-L-proline ethyl ester

Comparison: Boc-pyr-oet is unique due to its specific structure and reactivity. Compared to other Boc-protected amino acids, this compound offers distinct advantages in terms of stability and ease of deprotection. Its use in peptide synthesis is particularly valuable due to its compatibility with various coupling reagents and conditions .

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWWGFSJHCFVOW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420126
Record name boc-pyr-oet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144978-12-1
Record name 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144978-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name boc-pyr-oet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.697
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